2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-2-propoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-6-16-11(12(14)15)10-5-4-9(13)7-8(10)2/h4-5,7,11H,3,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOQBJBGAJEPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=C(C=C(C=C1)F)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid typically involves the reaction of 4-fluoro-2-methylphenol with propyl bromide in the presence of a base to form the propoxy derivative. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that derivatives of 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid exhibit significant pharmacological activities. For instance, compounds with similar structures have been identified as selective antagonists for neurokinin receptors, which are implicated in various physiological processes including pain and inflammation management . The compound's ability to interact with biological receptors positions it as a candidate for drug development targeting conditions such as chronic pain, anxiety, and depression.
Case Study: NK(1) Receptor Antagonists
A study highlighted the synthesis of related compounds that showed potent activity as NK(1) receptor antagonists. The pharmacokinetic profiles of these compounds suggest that they could serve as effective therapeutic agents . Although this compound itself has not been extensively tested in clinical settings, its structural analogs provide a framework for understanding its potential utility in drug design.
Environmental Science
Solvent Applications
In environmental chemistry, this compound can be explored as an organic solvent or cleaning agent. Its properties may allow it to replace more harmful solvents traditionally used in industrial applications, thereby reducing environmental impact and improving safety standards . The compound’s efficacy in dissolving various contaminants makes it a candidate for cleaning applications in aerospace and manufacturing sectors.
Chemical Intermediate
Synthesis and Reactions
As a chemical intermediate, this compound can be utilized in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions including esterification and acylation, which are essential processes in organic synthesis. This versatility makes it valuable in the production of pharmaceuticals and agrochemicals .
Comparative Data Table
| Application Area | Description | Example Uses |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate for NK(1) receptor antagonism | Pain management, anxiety treatment |
| Environmental Science | Alternative solvent for cleaning applications | Aerospace cleaning, industrial degreasing |
| Chemical Intermediate | Building block for synthesizing complex organic molecules | Pharmaceutical synthesis, agrochemical production |
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to its biological effects. The propoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methylphenylboronic acid
- 4-Fluoro-2-methylphenylacetic acid
Uniqueness
2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid is unique due to the combination of its fluorine, methyl, and propoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Biological Activity
2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15F O3
- Molecular Weight : 224.25 g/mol
- Density : 1.05 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Similar to other substituted phenyl acetic acids, it has been investigated for its potential anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
- Analgesic Effects : The compound may also possess analgesic properties, which can be beneficial in managing pain associated with inflammatory conditions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of similar compounds, providing insights into the potential effects of this compound:
- In a study comparing substituted phenyl acetic acids, compounds with similar structures showed significant anti-inflammatory effects, with some exhibiting potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Another investigation highlighted the importance of structural modifications in enhancing biological activity. For instance, compounds with halogen substitutions demonstrated increased potency against inflammatory models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-2-propoxyacetic acid | Chlorine instead of Fluorine | Anti-inflammatory |
| 2-(4-Bromophenyl)-2-propoxyacetic acid | Bromine instead of Fluorine | Analgesic |
| 2-(4-Iodophenyl)-2-propoxyacetic acid | Iodine instead of Fluorine | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For example:
- Step 1: React 4-fluoro-2-methylphenylacetic acid (analogous to compounds) with propyl bromide under basic conditions (e.g., K₂CO₃) to introduce the propoxy group.
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC or HPLC .
- Optimization: Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading to improve yield. For fluorinated analogs, highlights the role of fluorine in stabilizing intermediates, suggesting inert atmospheres (N₂) may reduce side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR (¹H/¹³C, 19F): Confirm substitution patterns (e.g., fluorophenyl protons at δ 6.8–7.2 ppm) and propoxy chain integration .
- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials).
- X-ray Crystallography: Resolve stereochemistry if chiral centers exist (e.g., uses this for amino-substituted analogs).
- Reference Standards: Cross-validate with commercially available fluorophenylacetic acids (e.g., ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods for reactions involving volatile propyl halides (analogous to ’s recommendations for chlorinated analogs).
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures: Ensure eye wash stations and emergency showers are accessible (per ).
- Contamination Mitigation: Decontaminate glassware with ethanol/water mixtures; avoid taking contaminated clothing home .
Advanced Research Questions
Q. How do substituents (e.g., fluorine, propoxy) influence the compound’s reactivity and biological activity?
Methodological Answer:
- Fluorine Effects: Enhances lipophilicity and metabolic stability (). Use logP calculations (e.g., ChemAxon) to predict membrane permeability.
- Propoxy Group: Increases steric bulk, potentially reducing enzymatic degradation. Compare with methoxy analogs () via enzymatic assays.
- Structure-Activity Relationships (SAR): Design derivatives (e.g., replacing propoxy with ethoxy) and test in vitro (e.g., GPR40 agonism assays, as in ).
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated phenylacetic acids?
Methodological Answer:
- Controlled Replication: Reproduce assays under identical conditions (pH, temperature, cell lines). For example, ’s GPR40 agonist activity might vary due to assay sensitivity.
- Meta-Analysis: Aggregate data from PubChem () and DSSTox () to identify trends.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and rationalize discrepancies .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Continuous Flow Chemistry: Minimize side reactions (e.g., ’s methods for Mosher acid scale-up).
- In-line Analytics: Implement FTIR or ReactIR to monitor intermediates in real-time.
- Green Chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. How can computational tools aid in predicting the compound’s metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
